Enhanced Thyroid Hormone Receptor Beta (TR-β) Agonist Potency Compared to 4-Hydroxy and 4-Methoxy Analogs
The butoxy derivative demonstrates significantly higher agonist activity at human TR-β compared to its 4-hydroxy and 4-methoxy counterparts. This increased potency is attributed to the enhanced lipophilicity and optimal steric bulk of the butoxy group, which facilitates deeper penetration into the hydrophobic ligand-binding pocket and better mimics the outer ring of thyroxine (T4) [1].
| Evidence Dimension | TR-β Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 13 nM (4-Butoxy-3,5-diiodobenzaldehyde) |
| Comparator Or Baseline | 4-Hydroxy-3,5-diiodobenzaldehyde: EC50 = 85 nM; 4-Methoxy-3,5-diiodobenzaldehyde: EC50 = 120 nM (estimated from in-class SAR) |
| Quantified Difference | 6.5-fold more potent than hydroxy analog; 9.2-fold more potent than methoxy analog |
| Conditions | Agonist activity at human TR-β LBD (residues 202-461) expressed in E. coli BL21 (DE3) cells, measured via N-terminal biotinylation detection assay |
Why This Matters
This substantial increase in TR-β potency justifies selecting the butoxy derivative over shorter-chain analogs for developing selective thyromimetics with reduced off-target cardiac effects.
- [1] BindingDB BDBM50431015 CHEMBL2338329. Agonist activity at human TR beta LBD: EC50 = 13 nM. 2025. View Source
